[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol
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Overview
Description
[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of [(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, forming the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol can be compared with other piperidine derivatives, such as:
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol: This compound has a similar structure but contains a chlorobenzyl group instead of a methylbenzenesulfonyl group.
4-Piperidinemethanol: This compound lacks the sulfonyl group and has a simpler structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
912806-89-4 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
[(2S)-1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
NYMSIVGSVMZGRH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@H]2CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO |
Origin of Product |
United States |
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